molecular formula C15H23NO2 B14691337 Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester CAS No. 28526-92-3

Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester

Cat. No.: B14691337
CAS No.: 28526-92-3
M. Wt: 249.35 g/mol
InChI Key: QCGYBLHTAZWHQO-UHFFFAOYSA-N
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Description

Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester is a chemical compound with a complex structure. It is part of the carbamate family, which includes various esters of carbamic acids. These compounds are known for their diverse applications in different fields, including agriculture, pharmaceuticals, and industrial chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester typically involves the reaction of diethylamine with 3-(1,1-dimethylethyl)phenyl isocyanate. The reaction is usually carried out in an inert solvent such as dichloromethane or toluene, under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert the ester into its corresponding alcohol.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce alcohols.

Scientific Research Applications

Carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition.

    Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.

    Industry: Utilized in the production of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.

Mechanism of Action

The mechanism of action of carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester involves the inhibition of specific enzymes. The compound binds to the active site of the enzyme, preventing the substrate from accessing the site and thereby inhibiting the enzyme’s activity. This mechanism is particularly relevant in its use as a pesticide, where it targets enzymes essential for the survival of pests.

Comparison with Similar Compounds

Similar Compounds

  • Carbamic acid, phenyl-, 1-methylethyl ester
  • Carbamic acid, dimethyl-, 3-(dimethylamino)phenyl ester

Comparison

Compared to similar compounds, carbamic acid, diethyl-, 3-(1,1-dimethylethyl)phenyl ester is unique due to its specific structural features, such as the presence of the 3-(1,1-dimethylethyl)phenyl group. This structural uniqueness can influence its reactivity and the types of interactions it can have with biological targets, making it a valuable compound in various applications.

Properties

CAS No.

28526-92-3

Molecular Formula

C15H23NO2

Molecular Weight

249.35 g/mol

IUPAC Name

(3-tert-butylphenyl) N,N-diethylcarbamate

InChI

InChI=1S/C15H23NO2/c1-6-16(7-2)14(17)18-13-10-8-9-12(11-13)15(3,4)5/h8-11H,6-7H2,1-5H3

InChI Key

QCGYBLHTAZWHQO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=CC=CC(=C1)C(C)(C)C

Origin of Product

United States

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